Brunfelsamidine
Overview
Description
Brunfelsamidine is a poisonous pyrrolidine compound found in several species of the Solanaceous (nightshade) family, particularly in the genus Brunfelsia . It is known for its convulsant and neurotoxic effects, making it a common cause of poisoning in domestic animals such as cows and dogs . The compound has a chemical formula of C5H7N3 and a molar mass of 109.132 g/mol .
Preparation Methods
The synthesis of Brunfelsamidine involves the reaction of pyrrole with cyanamide under specific conditions The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process
Reaction of Pyrrole with Cyanamide: This step forms the core structure of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Brunfelsamidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Brunfelsamidine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of pyrrolidine derivatives.
Biology: Research on this compound helps in understanding its neurotoxic effects and potential therapeutic uses.
Industry: Its unique properties make it a subject of interest in various industrial applications, including the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Brunfelsamidine involves its interaction with the central nervous system. It acts as a convulsant by interfering with neurotransmission, similar to the effects seen with strychnine poisoning . The compound targets specific receptors and pathways in the brain, leading to convulsions and neurotoxic effects. It is also a weak inhibitor of tryptase, a type of serine protease .
Comparison with Similar Compounds
Brunfelsamidine is unique due to its specific structure and neurotoxic effects. Similar compounds include:
Strychnine: Both compounds cause convulsions and have similar neurotoxic effects.
Hopeanine: Another toxic compound found in the Brunfelsia species, known for its convulsant properties.
This compound stands out due to its specific interaction with tryptase and its occurrence in the Brunfelsia genus.
Properties
IUPAC Name |
1H-pyrrole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-5(7)4-1-2-8-3-4/h1-3,8H,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEVWOAHSYZRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913673 | |
Record name | 1H-Pyrrole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-98-4 | |
Record name | 1H-Pyrrole-3-carboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97744-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brunfelsamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097744984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRUNFELSAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT2DW4V2WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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